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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the structural and electronic properties of several
divalent metal chromates, including lead (PbCrOa), strontium (SrCrOa), and barium (BaCrOa),
based on available Density Functional Theory (DFT) studies. While the primary focus of this
guide was to include a comprehensive comparison with tin chromate, a thorough literature
search did not yield specific DFT-calculated data for either tin(ll) chromate (SnCrQa) or tin(IV)
chromate (Sn(CrOa)2). The information presented herein is compiled from various theoretical
studies to provide a centralized resource for researchers in materials science and related fields.

Data Presentation: Structural and Electronic
Properties

The following tables summarize the key structural and electronic parameters of lead, strontium,
and barium chromates as determined by DFT calculations. It is important to note that DFT-
calculated band gaps can be underestimated compared to experimental values, and the
specific functional and computational setup used in the cited studies can influence the results.
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Table 1: Comparison of DFT-Calculated Structural Parameters for Divalent Metal Chromates

Compoun

Crystal

Space

a(A b (A c (A e

d System Group (%) () (%) B ()

Lead

Chromate Monoclinic P21/n ~7.091 ~7.398 ~6.782 ~102.51

(PbCrOa4)

Orthorhom

) Pnma - - - -

bic

Strontium
6.73 - 7.33 - 6.771 -

Chromate Monoclinic P21/n 103.1 - 104
7.083 7.388 7.07

(SrCrOa)

Barium

Orthorhom
Chromate b Pnma 9.113 5.528 7.336 90
ic
(BaCrOa)

Table 2: Comparison of DFT-Calculated Electronic Properties for Divalent Metal Chromates

Compound

DFT Functional
(where specified)

Calculated Band
Gap (eV)

Electronic Nature

Lead Chromate
(PbCrOa4)

SR-DFT / SOC-DFT

1.73/ 1.65 (indirect,

monoclinic)

Semiconductor

SR-DFT / SOC-DFT

1.96/1.86

(orthorhombic)

Semiconductor

PBE

1.88 (orthorhombic)

Semiconductor

Strontium Chromate
(SrCrOa)

Not Specified

3.2-35

Semiconductor

Barium Chromate
(BaCr0Oa)

Not Specified

Data not available

Insulator/Semiconduct
or
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Note on Zinc Chromate (ZnCrOa4): While DFT studies on the related spinel compound Zinc
Chromite (ZnCr204) are available, specific DFT data for simple zinc chromate (ZnCrQa)
regarding its lattice parameters and band gap were not prominently found in the literature
search.

Experimental and Computational Methodologies

The data presented in this guide are derived from first-principles calculations based on Density
Functional Theory. The general workflow for such a computational study is outlined below. The
specific exchange-correlation functionals, basis sets, and software packages used can vary
between studies, leading to slight differences in the reported values.

General DFT Calculation Protocol:

o Crystal Structure Definition: The initial crystal structure of the chromate compound, often
based on experimental data (e.g., from X-ray diffraction), is used as the input.

 Structural Optimization: The lattice parameters and atomic positions are fully relaxed to find
the minimum energy configuration. This is typically done by minimizing the forces on the
atoms and the stress on the unit cell.

o Electronic Structure Calculation: Once the optimized geometry is obtained, a self-consistent
field (SCF) calculation is performed to determine the ground-state electronic structure. This
provides information about the electron density and the Kohn-Sham orbitals.

o Property Calculation: Post-SCF calculations are performed to determine properties of
interest.

o Band Structure: The electronic band structure is calculated along high-symmetry directions
in the Brillouin zone to determine the band gap and whether it is direct or indirect.

o Density of States (DOS): The DOS is calculated to understand the contribution of different
atomic orbitals to the electronic states.

Visualization of a Comparative DFT Workflow
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The following diagram illustrates a typical workflow for a comparative DFT study of different
metal chromate compounds.
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Caption: A flowchart of a comparative DFT study on metal chromates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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